molecular formula C13H20ClNO2 B13085388 3-(4-Methoxybenzyl)tetrahydro-2H-pyran-4-amine hydrochloride

3-(4-Methoxybenzyl)tetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B13085388
M. Wt: 257.75 g/mol
InChI Key: IKVUTHBUBDQDMV-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)tetrahydro-2H-pyran-4-aminehydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrahydropyran ring substituted with a 4-methoxybenzyl group and an amine group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)tetrahydro-2H-pyran-4-aminehydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a base.

    Amination: The amine group is introduced through a reductive amination reaction, where an aldehyde intermediate is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)tetrahydro-2H-pyran-4-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(4-Methoxybenzyl)tetrahydro-2H-pyran-4-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)tetrahydro-2H-pyran-4-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxybenzyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxybenzyl)tetrahydro-2H-pyran-4-amine
  • 4-Methoxybenzylamine
  • Tetrahydro-2H-pyran-4-amine

Uniqueness

3-(4-Methoxybenzyl)tetrahydro-2H-pyran-4-aminehydrochloride is unique due to the combination of its tetrahydropyran ring and methoxybenzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]oxan-4-amine;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-4-2-10(3-5-12)8-11-9-16-7-6-13(11)14;/h2-5,11,13H,6-9,14H2,1H3;1H

InChI Key

IKVUTHBUBDQDMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2COCCC2N.Cl

Origin of Product

United States

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